4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid

Description

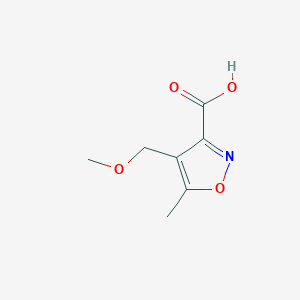

4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methoxymethyl group at position 4, a methyl group at position 5, and a carboxylic acid moiety at position 3 (Figure 1).

Properties

IUPAC Name |

4-(methoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4-5(3-11-2)6(7(9)10)8-12-4/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBKTECADDKUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586171 | |

| Record name | 4-(Methoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934156-84-0 | |

| Record name | 4-(Methoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methoxymethyl)-5-methyl-3-isoxazolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxymethyl-3-methyl-1,2-dioxolane with a suitable nitrile oxide to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles in the presence of a base like sodium hydride in dimethylformamide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amino or thiol-substituted isoxazoles.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid typically involves cyclization reactions using precursors such as 4-methoxymethyl-3-methyl-1,2-dioxolane and nitrile oxides. Common reaction conditions include the use of bases like sodium hydroxide or potassium carbonate in solvents such as dichloromethane or toluene, often at room temperature or slightly elevated temperatures.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique isoxazole structure allows for the development of various heterocyclic compounds, which are valuable in numerous chemical applications.

Biology

Research indicates that 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid exhibits potential biological activities. It has been studied for:

- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : It has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Medicine

The compound is under investigation for its role as a pharmacophore in drug design. Its ability to interact with specific enzymes or receptors makes it a candidate for developing novel therapeutic agents targeting various diseases. Notably, it may act as an inhibitor or activator of enzyme activity by binding to active sites due to its methoxymethyl and carboxylic acid groups, facilitating critical interactions such as hydrogen bonding .

Industrial Applications

4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid finds utility in several industrial sectors:

- Agrochemicals : The compound is being explored for its potential use in developing new agrochemical products aimed at enhancing crop protection and yield.

- Materials Science : It is also considered in the formulation of novel polymers and coatings, leveraging its chemical properties to improve material performance.

Case Study 1: Immunosuppressive Properties

A study investigated a series of isoxazole derivatives related to 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid for their immunosuppressive properties. The derivatives were tested on human peripheral blood mononuclear cells (PBMCs), demonstrating varying degrees of inhibition on cell proliferation induced by phytohemagglutinin A. Notably, one derivative exhibited strong antiproliferative activity without significant toxicity .

Case Study 2: Antiproliferative Activity

Another investigation focused on the anti-inflammatory effects of compounds containing the isoxazole moiety. The results indicated that certain derivatives could inhibit lipopolysaccharide-induced tumor necrosis factor production in human blood cell cultures, suggesting their potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The methoxymethyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Moving the carboxylic acid from position 3 to 4 (e.g., 5-methylisoxazole-4-carboxylic acid) alters hydrogen-bonding patterns and reactivity, as seen in crystal packing .

- Electron-Withdrawing Groups : Chloro substituents (e.g., 5-chloro-4-methylisoxazole-3-carboxylic acid) increase electrophilicity, facilitating nucleophilic aromatic substitution .

- Amino vs. Methoxymethyl Groups: The amino group in 5-amino-3-methylisoxazole-4-carboxylic acid enables salt formation and enhances bioavailability, while the methoxymethyl group in the target compound may improve lipophilicity .

Biological Activity

4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on immunosuppressive effects, anti-inflammatory properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a methoxymethyl group at the 4-position and a carboxylic acid at the 3-position of the isoxazole ring. This unique structure contributes to its reactivity and biological activity.

Immunosuppressive Properties

Research indicates that derivatives of isoxazole, including 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid, exhibit significant immunosuppressive effects. In vitro studies have shown that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS) . Notably, certain derivatives demonstrated stronger immunosuppressive activity than cyclosporine A, a well-known immunosuppressant.

Table 1: Summary of Immunosuppressive Effects

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In specific assays, it was found to inhibit TNF-α production in human whole blood cultures stimulated by LPS. This suggests a potential role in managing inflammatory conditions .

Case Study: Jurkat Cells

In experiments with Jurkat cells, treatment with related isoxazole derivatives led to significant changes in the expression of signaling molecules involved in apoptosis. For instance, increases in caspase expression were noted, indicating a pro-apoptotic action, which may contribute to its immunosuppressive effects .

Table 2: Signaling Molecule Expression Changes

The mechanism by which 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid exerts its biological effects appears to involve the modification of key proteins through acylation. The methoxymethyl group may facilitate interactions with nucleophilic sites on proteins, leading to altered protein function and subsequent biological responses. This reactivity is particularly relevant in enzyme inhibition studies where such modifications can inhibit enzyme activity .

Comparative Analysis with Related Compounds

Isoxazoles are known for their diverse biological activities. For instance, compounds like 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have shown varied immunomodulatory effects ranging from immunosuppressive to immunostimulatory activities depending on their structural modifications .

Table 3: Comparison of Isoxazole Derivatives

Q & A

Q. What are the established synthetic routes for 4-(methoxymethyl)-5-methylisoxazole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclocondensation of substituted oximes with β-keto esters. For example, ethyl acetoacetate reacts with hydroxylamine derivatives under anhydrous ZnCl₂ catalysis at 60°C to form the isoxazole ring, followed by alkaline hydrolysis (5% NaOH, 4 hours) to yield the carboxylic acid . Microwave-assisted synthesis (e.g., 100 W, 120°C) can reduce reaction time from hours to minutes while maintaining >90% purity, as demonstrated for analogous isoxazole hydrazide derivatives . Key factors affecting yield include stoichiometric ratios (e.g., 1:2 oxime:ester), solvent-free conditions to minimize side reactions, and controlled acidification (2 N HCl) during workup .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

- X-ray diffraction confirms the planar isoxazole ring and substituent orientations (e.g., torsion angles <5° for carboxylic acid alignment) .

- ¹H/¹³C NMR identifies characteristic peaks: δ ~6.5 ppm (isoxazole C-H), δ ~3.3 ppm (methoxymethyl OCH₃), and carboxylic acid protons (broad, δ ~12–14 ppm) .

- IR spectroscopy detects carbonyl stretches (C=O at ~1700 cm⁻¹) and O-H bending (~2500–3000 cm⁻¹) .

Q. What purification strategies are recommended for isolating high-purity (>95%) samples?

Methodological Answer: Recrystallization from hot ethanol or DMF/acetic acid mixtures is effective for removing unreacted precursors and byproducts (e.g., ester intermediates) . For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, as validated for structurally similar isoxazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) often arise from assay conditions. Standardized protocols include:

- Buffer optimization : Use HEPES (pH 7.4) to mimic physiological conditions, avoiding phosphate buffers that may chelate metal cofactors .

- Dose-response validation : Test multiple concentrations (1 nM–100 µM) with triplicate measurements to account for solubility limits in DMSO (<0.1% v/v) .

- Off-target profiling : Screen against related receptors (e.g., AMPA/glutamate receptors) to rule out cross-reactivity .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Systematic substitution : Modify the methoxymethyl group (e.g., replace with ethoxymethyl or halogens) and assess changes in logP (HPLC-based) and binding affinity (SPR or ITC) .

- Molecular docking : Use crystal structures (e.g., PDB 4QPA) to model interactions with target proteins, focusing on hydrogen bonds (e.g., carboxylic acid with Lys residues) and steric hindrance .

- Metabolic stability assays : Incubate derivatives with liver microsomes (human/rat) to identify sites vulnerable to oxidation (e.g., methoxymethyl → hydroxymethyl) .

Q. How are synthetic byproducts characterized and mitigated during scale-up?

Methodological Answer:

- HPLC-MS monitoring : Detect common byproducts like ester hydrolysis intermediates (e.g., ethyl 4-(methoxymethyl)-5-methylisoxazole-3-carboxylate) or dimerization products .

- Kinetic control : Lower reaction temperatures (e.g., from 60°C to 40°C) reduce cyclization side reactions, as shown in ZnCl₂-catalyzed syntheses .

- Green chemistry approaches : Replace ZnCl₂ with recyclable ionic liquids (e.g., [BMIM]Cl) to minimize metal contamination and improve yield by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.